molecular formula C12H14O4 B2633379 p-Xylylene diacetate CAS No. 14720-70-8

p-Xylylene diacetate

Cat. No. B2633379
CAS RN: 14720-70-8
M. Wt: 222.24
InChI Key: AMUSNJQKNUGRRF-UHFFFAOYSA-N
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Description

P-Xylylene diacetate is a chemical compound with the molecular formula C12H14O4 . It has a molecular weight of 222.24 . The IUPAC name for this compound is 1,4-phenylenebis(methylene) diacetate .


Synthesis Analysis

The synthesis of p-Xylylene diacetate involves a reaction with air, copper diacetate, cobalt(II) acetate, acetic acid, and sodium bromide at 150℃ for 1 hour .

Scientific Research Applications

Coating Material for Medical Purposes

Parylene is widely used as a coating material for medical purposes . It’s a non-critical, non-toxic layer material, which is well suited for long-term applications in the human body .

Low-K Dielectrics

Parylene is a candidate for low-K dielectrics . Dielectrics are insulating materials that can be polarized by an applied electric field. Low-K dielectrics have a low dielectric constant, which is desirable in many electronic applications.

Isolation Purposes

Parylene is used for isolating purposes with a pinhole-free film that is impermeable to water vapor and other gases, even at very low thicknesses . This makes it ideal for applications that require a high degree of isolation.

Surface Polymerization

The process of polymerization of p-xylylene has been traced and is explained by evaporating the dimeric species followed by dissociation in the cracker at elevated temperatures and, eventually, to the coating of the polymeric film in terms of thermodynamics . This process is controlled by mass spectrometry .

Enhanced Elasticity in Parylene Thin Films

A modified chemical vapor deposition approach has been proposed to realize a series of copolymers based on parylene C, where linear alkyl chains partially replace the chlorides substituents . This results in a decrease of the Young’s modulus up to 0.3 GPa, indicating a neat enhancement of the elastic behavior .

Barrier and Passivation Layer

The application of poly(p-xylylene)s as a barrier and passivation layer is limited by the high tensile modulus of this class of materials . However, the modified materials retain both barrier and biocompatibility properties typical of neat parylene C .

Functionalized Parylenes

New classes of poly(p-xylylene)s have been synthesized and studied . The novel polymers differ from known variants of their kind in that the ethylene and vinylene repeat units are outfitted with ester groups, which can be readily modified through transesterification .

Protection of Devices and Components

Parylene is widely used as a conformal coating for the protection of devices, components, and surfaces, in many different applications . It is created directly on the surface at room temperature, is chemically and biologically inert and stable, and has good barrier capability, good transparency, electrical insulation, and chemical resistance .

properties

IUPAC Name

[4-(acetyloxymethyl)phenyl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-9(13)15-7-11-3-5-12(6-4-11)8-16-10(2)14/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUSNJQKNUGRRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC=C(C=C1)COC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Xylylene diacetate

Synthesis routes and methods

Procedure details

438 gms (2.5 moles) of p-xylylene dichloride were added slowly to a refluxing solution of 539 gms (5.5 moles) of anhydrous potassium acetate in 2000 mls of glacial acetic acid. The resultant mixture was refluxed for a further 2 hours and then cooled. The solution was extracted several times with hot benzene, and the benzene extracts were washed with water until neutral. After distilling off the benzene, the residue was recrystallised from petroleum ether to yield 350 gms of p-xylylene diacetate.
Quantity
438 g
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reactant
Reaction Step One
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539 g
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reactant
Reaction Step One
Quantity
2000 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
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reactant
Reaction Step Two

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